2-(Phenylsulfinyl)propanoic acid
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Overview
Description
2-(Phenylsulfinyl)propanoic acid is an organic compound with the molecular formula C9H10O3S. It is characterized by the presence of a phenylsulfinyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylsulfinyl)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-(phenylthio)propanoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired sulfoxide product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: 2-(Phenylsulfonyl)propanoic acid.
Reduction: 2-(Phenylthio)propanoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfinyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfinyl)propanoic acid involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenylsulfinyl group can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)propanoic acid: The reduced form of 2-(Phenylsulfinyl)propanoic acid.
2-(Phenylsulfonyl)propanoic acid: The oxidized form of this compound.
2-(Phenylsulfinyl)butanoic acid: A homologous compound with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific sulfoxide functional group, which imparts distinct reactivity and properties compared to its sulfide and sulfone analogs. This makes it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(benzenesulfinyl)propanoic acid |
InChI |
InChI=1S/C9H10O3S/c1-7(9(10)11)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) |
InChI Key |
AKFBEKJEDUGXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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